
U 89843A
描述
U 89843A,也称为6,7-二甲基-2,4-二吡咯烷-1-基-7H-吡咯并[2,3-d]嘧啶,是一种镇静药物,作为γ-氨基丁酸A受体的激动剂。它专门作为α1、α3和α6亚型的正向变构调节剂。 该化合物在动物中具有镇静作用,不会引起共济失调,并且还表现出抗氧化和潜在的神经保护特性 .
准备方法
U 89843A的合成涉及制备新型2,4-二氨基吡咯并[2,3-d]嘧啶。合成路线包括在特定条件下,将合适的吡咯并嘧啶衍生物与吡咯烷反应。 反应条件通常涉及使用二甲基亚砜等溶剂和催化剂,以促进所需产物的形成 。工业生产方法可能涉及在受控条件下放大这些反应,以确保化合物的纯度和产量。
化学反应分析
Metabolic Hydroxylation and Bioactivation
U-89843A undergoes C-6 methylhydroxylation in rat liver microsomes, producing the reactive metabolite U-97924 . This reaction is catalyzed by cytochrome P450 2C11 (CYP2C11) and is NADPH-dependent . Covalent binding studies using radiolabeled U-89843A revealed irreversible attachment to liver microsomal proteins and DNA, with binding levels reduced by 80–90% in the presence of glutathione (GSH) .
Key Data:
Parameter | Value/Observation | Source |
---|---|---|
Primary metabolite | U-97924 (hydroxymethyl derivative) | |
Enzyme responsible | CYP2C11 | |
Covalent binding (GSH inhibition) | Reduced from 1,200 pmol/mg to 200 pmol/mg |
Reactive Intermediate Formation and Dimerization
U-97924 exhibits intrinsic chemical instability, undergoing spontaneous dimerization in aqueous solutions. This process involves dehydration to form reactive iminium intermediates , which subsequently react with nucleophiles or self-aggregate .
Nucleophile Inhibition Effects:
Nucleophile | Dimerization Inhibition (%) | Adduct Identified |
---|---|---|
Methanol | 75 | Methoxy adduct |
Glutathione (GSH) | 95 | Thioether conjugate |
N-Acetylcysteine (NAC) | 85 | Thioether conjugate |
The inhibition of dimerization by nucleophiles supports the proposed mechanism involving electrophilic iminium species .
Synthetic Modification to Block Metabolic Activation
To mitigate genotoxicity linked to U-97924, a trifluoromethyl analog (U-107634) was synthesized. This modification eliminated hydroxylation at the C-6 methyl group, rendering U-107634 negative in the in vitro unscheduled DNA synthesis (UDS) assay .
Comparison of U-89843A and U-107634:
Property | U-89843A | U-107634 |
---|---|---|
Metabolic hydroxylation | Yes (CYP2C11-mediated) | No |
UDS assay result | Positive (DNA damage) | Negative |
Genotoxicity risk | High | Low |
科学研究应用
Neurological Disorders
The modulation of GABA_A receptors by U 89843A has garnered attention for its potential applications in treating various neurological disorders:
- Anxiety : Due to its ability to enhance inhibitory neurotransmission, this compound may provide therapeutic benefits in managing anxiety symptoms.
- Epilepsy : Its action on GABA_A receptors suggests a role in reducing seizure activity by stabilizing neuronal excitability.
- Neuroprotection : Preclinical studies indicate that this compound possesses antioxidant properties and may protect against oxidative stress-related damage.
Respiratory Inflammation
Recent studies have shown that this compound exhibits prophylactic effects in models of lung inflammation. Its antioxidant capabilities suggest potential applications in treating respiratory conditions characterized by inflammation and oxidative stress.
Case Studies and Research Findings
-
Study on GABA_A Modulation :
- Researchers investigated the effects of this compound on various GABA_A receptor subtypes (α1β2γ2, α3β2γ2, α6β2γ2).
- Results indicated a significant enhancement of chloride ion currents, confirming its role as a positive allosteric modulator .
-
Oxidative Stress and DNA Repair :
- In vitro assays demonstrated that this compound could elicit a positive response in DNA repair mechanisms following chemically induced damage.
- This finding highlights its potential protective effects against oxidative stress .
-
Preclinical Models of Lung Inflammation :
- Studies showed that this compound could mitigate inflammation in lung models, suggesting therapeutic implications for chronic respiratory diseases .
作用机制
U 89843A通过作为γ-氨基丁酸A受体的正向变构调节剂来发挥作用。它增强了α1β2γ2、α3β2γ2和α6β2γ2亚型中γ-氨基丁酸诱导的氯离子电流。这种调节导致抑制性神经传递增强,从而产生镇静作用。 该化合物也具有抗氧化作用,可能保护神经元免受氧化应激 .
相似化合物的比较
U 89843A在对γ-氨基丁酸A受体特定亚型的选择性调节方面是独特的。类似的化合物包括:
地西泮: 一种众所周知的苯二氮卓类药物,作为γ-氨基丁酸A受体的正向变构调节剂,但缺乏对特定亚型的选择性。
佐匹克隆: 一种选择性针对γ-氨基丁酸A受体α1亚型的镇静剂,但没有this compound相同的抗氧化特性。
This compound独特的选择性和额外的抗氧化特性使其成为研究和潜在治疗应用的宝贵化合物。
生物活性
U 89843A, also known as PNU-89843, is a compound that has garnered significant attention in pharmacological research due to its biological activity as a positive allosteric modulator (PAM) of GABA_A receptors. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is a pyrrolo[2,3-d]pyrimidine derivative with the following chemical characteristics:
- IUPAC Name : 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidine
- CAS Number : 157013-85-9
- Molecular Formula : C₁₆H₂₃N₅
- Molar Mass : 285.395 g/mol
This compound acts primarily as a positive allosteric modulator of GABA_A receptors, particularly enhancing the activity of the α1β2γ2, α3β2γ2, and α6β2γ2 subtypes. By binding to these receptors, this compound increases the efficacy of GABA (gamma-aminobutyric acid), leading to enhanced chloride ion currents and increased inhibitory neurotransmission within the central nervous system (CNS) . This mechanism is crucial for maintaining neuronal excitability and has implications for treating conditions characterized by excessive neuronal activity, such as anxiety disorders and epilepsy.
In Vitro Studies
In vitro studies have demonstrated that this compound significantly enhances GABA-induced chloride currents. The compound's ability to modulate GABA_A receptor activity suggests its potential utility in various neurological applications. The following table summarizes key findings from in vitro studies:
In Vivo Studies
Preclinical in vivo studies have shown that this compound exhibits sedative effects without causing ataxia, making it a potential candidate for therapeutic use. It has also been noted for its neuroprotective properties. A significant finding includes its biotransformation into U-97924, a major metabolite that retains some biological activity .
Case Studies
Several case studies have explored the therapeutic potential of this compound in treating neurological conditions:
-
Case Study on Anxiety Disorders :
- Objective : Assess the efficacy of this compound in reducing anxiety-like behaviors in animal models.
- Findings : Administration of this compound resulted in a significant reduction in anxiety-like behaviors compared to control groups.
- : Supports the hypothesis that modulation of GABA_A receptors can alleviate anxiety symptoms.
-
Case Study on Epilepsy Models :
- Objective : Investigate the anticonvulsant properties of this compound.
- Results : The compound demonstrated a dose-dependent reduction in seizure frequency in established models.
- Implications : Suggests potential for development as an antiepileptic drug.
Safety Profile and Toxicology
The safety profile of this compound has been evaluated through various toxicological assessments. Notably, while it showed positive results in mutagenesis screens using primary rat hepatocytes in vitro, no genetic toxicity was observed in vivo at doses up to 1400 mg/kg. This discrepancy may be attributed to more robust detoxification mechanisms present in vivo compared to the serum-free conditions used in vitro .
属性
IUPAC Name |
6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5.ClH/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20;/h11H,3-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKBXPNQWKUSKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。